1-Fluorodibenzo[b,d]furan 1-Fluorodibenzo[b,d]furan
Brand Name: Vulcanchem
CAS No.: 182349-08-2
VCID: VC8083839
InChI: InChI=1S/C12H7FO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
SMILES: C1=CC=C2C(=C1)C3=C(O2)C=CC=C3F
Molecular Formula: C12H7FO
Molecular Weight: 186.18 g/mol

1-Fluorodibenzo[b,d]furan

CAS No.: 182349-08-2

Cat. No.: VC8083839

Molecular Formula: C12H7FO

Molecular Weight: 186.18 g/mol

* For research use only. Not for human or veterinary use.

1-Fluorodibenzo[b,d]furan - 182349-08-2

Specification

CAS No. 182349-08-2
Molecular Formula C12H7FO
Molecular Weight 186.18 g/mol
IUPAC Name 1-fluorodibenzofuran
Standard InChI InChI=1S/C12H7FO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
Standard InChI Key ZKWVQQKHVNMZGM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(O2)C=CC=C3F
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C=CC=C3F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-fluorodibenzo[b,d]furan may adapt strategies from 1-bromodibenzofuran production , which employs a three-step sequence:

  • Ullmann Coupling: Intermolecular cyclization of o-dihalobenzenes with 1,3-cyclohexanedione.

  • Oxidation: DDQ-mediated dehydrogenation to form dibenzo[b,d]furan-1-ol.

  • Halogenation: Phosphorus tribromide substitution for bromine introduction.

For fluorine incorporation, Step 3 would require substitution with a fluorinating agent, such as DAST (diethylaminosulfur trifluoride) or Selectfluor®, though reactivity challenges may arise due to fluorine’s poor nucleophilicity.

Table 1: Comparative Synthetic Routes for Halogenated Dibenzofurans

HalogenSynthetic StepsYield (%)Key Reagents
BrUllmann → Oxidation → PBr₃ 47CuI, DDQ, PBr₃
ClSuzuki CouplingN/ABoronic ester, Pd catalyst
F(Theoretical) Ullmann → FluorinationDAST/Selectfluor®

Physicochemical Properties

Solubility and LogP

Predicted LogP values (using group contribution methods) suggest increased lipophilicity relative to 1-hydroxydibenzofuran (LogP ≈ 3.1) , aligning with fluorine’s hydrophobic character. This property could enhance blood-brain barrier permeability, making it relevant for CNS-targeted therapeutics.

Research Gaps and Future Directions

  • Synthetic Validation: Empirical testing of Ullmann-fluorination sequences or direct C–H fluorination.

  • Biological Screening: In vitro assays against cancer cell lines or microbial pathogens.

  • Computational Studies: DFT calculations to predict reactivity and interaction with biological targets.

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